molecular formula C15H14N2O3 B4386148 N-[(3-methoxyphenyl)carbamoyl]benzamide

N-[(3-methoxyphenyl)carbamoyl]benzamide

Cat. No.: B4386148
M. Wt: 270.28 g/mol
InChI Key: PJXBGKGCEYNHHC-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)carbamoyl]benzamide is a benzamide derivative featuring a carbamoyl group substituted with a 3-methoxyphenyl moiety. This compound is of interest in medicinal chemistry and materials science due to its structural versatility and capacity for functionalization .

Properties

IUPAC Name

N-[(3-methoxyphenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-13-9-5-8-12(10-13)16-15(19)17-14(18)11-6-3-2-4-7-11/h2-10H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXBGKGCEYNHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)carbamoyl]benzamide typically involves the reaction of 3-methoxyaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)carbamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium hydride (NaH) in the presence of suitable electrophiles.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenylcarbamoylbenzamide.

    Reduction: Formation of N-[(3-methoxyphenyl)carbamoyl]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-[(3-methoxyphenyl)carbamoyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the N-(Substituted Carbamoyl)benzamide Family

The following table summarizes key analogues, their substituents, and physicochemical properties:

Compound Name Substituent on Carbamoyl Group Melting Point (°C) Yield (%) Key Features/Applications References
N-[(3-Methoxyphenyl)carbamoyl]benzamide 3-Methoxyphenyl Not reported Not reported Potential σ1R ligand; moderate lipophilicity
N-(Benzo[d]oxazol-2-ylcarbamoyl)benzamide Benzo[d]oxazol-2-yl 180–182 83 High yield; rigid heterocyclic substituent enhances planarity
N-((4-Hydroxy-3-methoxyphenyl)carbamoyl)benzamide 4-Hydroxy-3-methoxyphenyl 176–177 64 Phenolic -OH enables hydrogen bonding; antifungal activity
N-((5-Methyl-1,2-oxazol-3-yl)carbamoyl)benzamide 5-Methyl-1,2-oxazol-3-yl Not reported Not reported Oxazole ring introduces π-π stacking potential
N-((2,2,2-Trifluoroethyl)carbamoyl)benzamide 2,2,2-Trifluoroethyl Not reported 64* Fluorine atoms enhance metabolic stability

*Yield calculated from reaction stoichiometry in .

Key Observations:
  • Electronic Effects : The 3-methoxyphenyl group donates electrons via resonance, increasing electron density on the carbamoyl group compared to electron-withdrawing substituents like trifluoroethyl .
  • Synthetic Efficiency : Yields vary significantly; N-(Benzo[d]oxazol-2-ylcarbamoyl)benzamide achieves 83% yield under mild conditions, suggesting favorable reaction kinetics .

Pyrimidine- and Pyridine-Based Analogues

Compounds with pyrimidine or pyridine rings () demonstrate distinct properties:

Compound Name Substituent Melting Point (°C) Yield (%) Applications References
2-Chloro-N-((4,6-dimethylpyrimidin-2-yl)carbamoyl)benzamide 4,6-Dimethylpyrimidin-2-yl 186–188 87 Pesticide candidate; pyrimidine enhances insecticidal activity
2-Chloro-N-((4-chloro-6-methoxypyrimidin-2-yl)carbamoyl)benzamide 4-Chloro-6-methoxypyrimidin-2-yl 166–167 87 Dual chloro/methoxy groups improve antifungal potency
Key Observations:
  • Bioactivity : Pyrimidine-based analogues show enhanced insecticidal and antifungal activities compared to aryl-substituted benzamides, likely due to improved target binding .
  • Thermal Stability : Higher melting points (e.g., 186–188°C) correlate with rigid pyrimidine cores and strong intermolecular interactions .

Sulfamoyl- and Oxadiazole-Containing Analogues

Sulfamoyl and oxadiazole substituents introduce unique reactivity ():

Compound Name Substituent Key Features References
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Dipropylsulfamoyl, oxadiazole Sulfamoyl group enhances solubility; oxadiazole enables π-stacking
N-[(4-Fluorophenyl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide Sulfamoyl, fluorophenyl Fluorine and sulfamoyl groups improve blood-brain barrier penetration
Key Observations:
  • Solubility : Sulfamoyl groups increase polarity, making these analogues more water-soluble than the 3-methoxyphenyl derivative .
  • Pharmacokinetics : Fluorinated derivatives (e.g., N-[(4-fluorophenyl)methyl]-substituted) exhibit enhanced bioavailability .

Reactivity in Metal-Catalyzed Reactions

  • N-[(3-Methoxyphenyl)carbamoyl]benzamide’s methoxy group may act as a weak directing group in C–H activation, unlike stronger N,O-bidentate directing groups in compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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